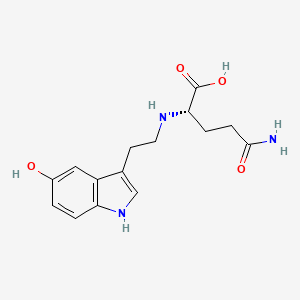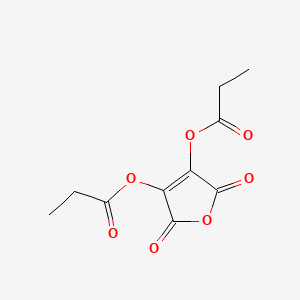![molecular formula C21H22N2O4 B15211313 2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-78-9](/img/structure/B15211313.png)
2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and an isoxazole ring. It has been studied for its potential biological activities and its ability to inhibit chitin synthesis in certain organisms .
准备方法
The synthesis of 2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Attachment of the benzamide core: The isoxazole ring is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.
化学反应分析
2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: The compound is used as a model molecule for studying structure-activity relationships and for developing new synthetic methodologies.
Medicine: The compound’s unique structure and biological activities make it a potential lead compound for drug discovery and development.
作用机制
The mechanism of action of 2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide involves the inhibition of chitin synthesis. Chitin is a crucial component of the exoskeleton in insects, and its synthesis is essential for their growth and development. The compound targets the enzymes involved in chitin synthesis, disrupting the formation of the exoskeleton and leading to the death of the insect . The specific molecular targets and pathways involved in this process are still under investigation.
相似化合物的比较
2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide can be compared with other chitin synthesis inhibitors, such as diflubenzuron, triflumuron, and perfluron. These compounds share a similar mechanism of action but differ in their chemical structures and specific activities
属性
CAS 编号 |
82558-78-9 |
|---|---|
分子式 |
C21H22N2O4 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
2,6-dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H22N2O4/c1-21(2,14-9-6-5-7-10-14)17-13-18(27-23-17)22-20(24)19-15(25-3)11-8-12-16(19)26-4/h5-13H,1-4H3,(H,22,24) |
InChI 键 |
KQCOHUIYIWCRAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



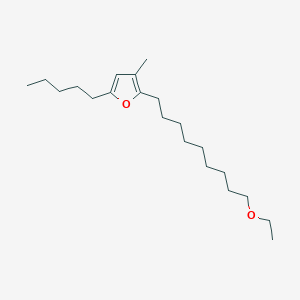
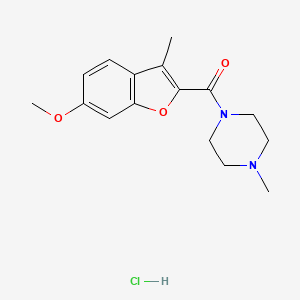
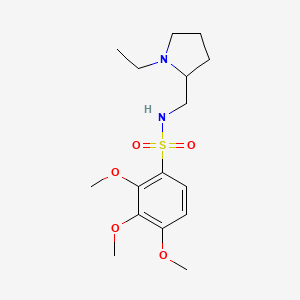
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
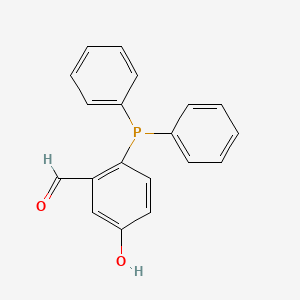
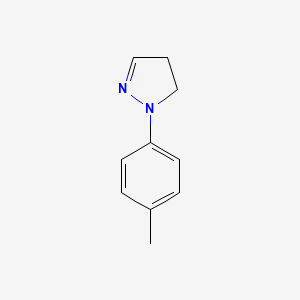
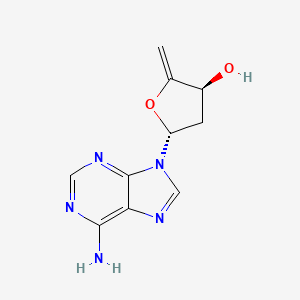


![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
